1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine
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Overview
Description
1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine is a chemical compound that features a cyclopropyl group attached to a methanamine backbone, which is further linked to an ethyl-substituted triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst such as rhodium (Rh) or copper (Cu).
Formation of the Methanamine Backbone: The methanamine backbone can be synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents like water or acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or methanamines.
Scientific Research Applications
1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-1H-1,2,4-triazole: Similar structure but lacks the methanamine backbone.
N-ethyl-1H-1,2,4-triazole: Similar structure but lacks the cyclopropyl group.
1-cyclopropyl-N-methylmethanamine: Similar structure but lacks the triazole ring.
Uniqueness
1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine is unique due to the combination of the cyclopropyl group, methanamine backbone, and triazole ring. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C9H18Cl2N4 |
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Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-13-9(11-7-12-13)6-10-5-8-3-4-8;;/h7-8,10H,2-6H2,1H3;2*1H |
InChI Key |
OHSQTCNBQWETLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CNCC2CC2.Cl.Cl |
Origin of Product |
United States |
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